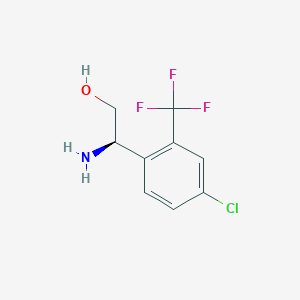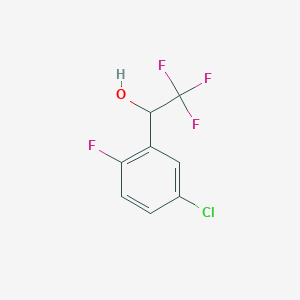![molecular formula C16H13ClFNO B13609396 {1-[(3-chloro-2-fluorophenyl)methyl]-1H-indol-3-yl}methanol](/img/structure/B13609396.png)
{1-[(3-chloro-2-fluorophenyl)methyl]-1H-indol-3-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[(3-chloro-2-fluorophenyl)methyl]-1H-indol-3-yl}methanol is a synthetic organic compound characterized by the presence of an indole core substituted with a chlorofluorophenyl group and a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(3-chloro-2-fluorophenyl)methyl]-1H-indol-3-yl}methanol typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole reacts with a chlorofluorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Methanol Moiety: The final step involves the reduction of the resulting ketone to the corresponding alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The alcohol group in this compound can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the indole ring to form indoline derivatives using hydrogenation catalysts like palladium on carbon.
Substitution: The chlorofluorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride, palladium on carbon.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding ketone.
Reduction: Indoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving indole derivatives, such as enzyme interactions and receptor binding.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes in the body.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties due to the presence of the indole core and the chlorofluorophenyl group.
作用机制
The mechanism of action of {1-[(3-chloro-2-fluorophenyl)methyl]-1H-indol-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. This binding can modulate the activity of the target, leading to various biological effects. The chlorofluorophenyl group may enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.
相似化合物的比较
- 1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidine
- 2-(3-Chloro-2-fluorophenyl)indole
- 3-(3-Chloro-2-fluorophenyl)propanoic acid
Comparison:
- Structural Differences: While these compounds share the chlorofluorophenyl group, they differ in the core structure (indole, pyrrolidine, propanoic acid).
- Unique Properties: {1-[(3-chloro-2-fluorophenyl)methyl]-1H-indol-3-yl}methanol is unique due to the presence of both the indole core and the methanol moiety, which can influence its reactivity and biological activity.
- Applications: The unique combination of functional groups in this compound makes it particularly versatile for applications in drug development and material science, compared to its analogs.
属性
分子式 |
C16H13ClFNO |
|---|---|
分子量 |
289.73 g/mol |
IUPAC 名称 |
[1-[(3-chloro-2-fluorophenyl)methyl]indol-3-yl]methanol |
InChI |
InChI=1S/C16H13ClFNO/c17-14-6-3-4-11(16(14)18)8-19-9-12(10-20)13-5-1-2-7-15(13)19/h1-7,9,20H,8,10H2 |
InChI 键 |
USJJPHXLZJZUGU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C(=CC=C3)Cl)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



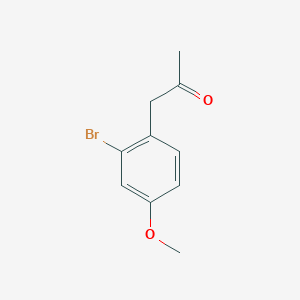


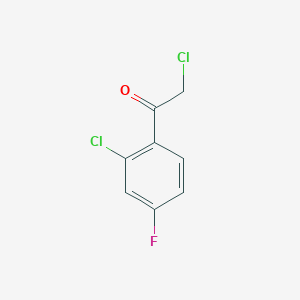


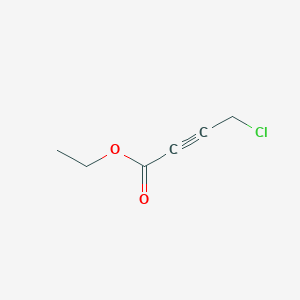

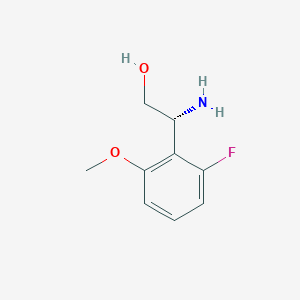
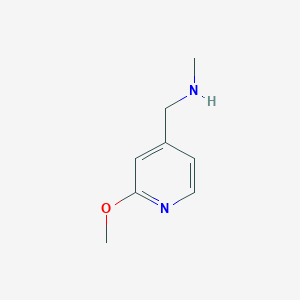
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic Acid](/img/structure/B13609371.png)
